3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine
Beschreibung
Eigenschaften
IUPAC Name |
3-(1-propan-2-ylpiperidin-4-yl)oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)14-9-3-6-12/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUXMCOIBZWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657491 | |
| Record name | 3-{[1-(Propan-2-yl)piperidin-4-yl]oxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171385-26-4 | |
| Record name | 3-{[1-(Propan-2-yl)piperidin-4-yl]oxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and biological relevance:
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioavailability The isopropyl group in the target compound increases lipophilicity compared to the methyl analog (logP ~1.8 vs. Replacement of piperidine with tetrahydropyran (3-(oxan-4-yl)propan-1-amine) reduces basicity (pKa ~8.5 vs. ~9.2 for piperidine derivatives), which may alter tissue distribution .
Impact of Aromatic Systems
- Pyridine-containing analogs (e.g., 3-(Pyridin-4-yl)propan-1-amine) exhibit stronger π-π interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
- Fluorine substitution (e.g., 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine) improves metabolic stability by resisting oxidative degradation, a feature critical for in vivo efficacy .
Biological Activity Trends OX03393, a benzothiazole derivative, shows moderate squalene synthase inhibition (IC₅₀ ~100 nM) but lower potency compared to non-aromatic analogs, suggesting steric hindrance from the benzothiazole moiety . Ortho-substituted analogs (e.g., OX03394 in ) lose activity entirely, emphasizing the importance of substituent positioning on aromatic rings for target engagement .
Synthetic Accessibility The target compound is synthesized via reductive alkylation of 3-(4-methoxyphenoxy)propan-1-amine with cyclopropane-containing aldehydes (41% yield) . In contrast, pyridine derivatives require multi-step coupling reactions (e.g., Fischer esterification and microwave-assisted hydrolysis) with lower overall yields (~30-55%) .
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- 1-Isopropylpiperidin-4-ol : The piperidine ring with an isopropyl substituent and a hydroxyl group at the 4-position serves as the nucleophilic component.
- 3-Bromopropan-1-amine or 3-chloropropan-1-amine : Acts as the electrophilic alkylating agent providing the propan-1-amine chain.
Ether Formation via Nucleophilic Substitution
The primary method involves the nucleophilic substitution reaction where the hydroxyl group of 1-isopropylpiperidin-4-ol attacks the alkyl halide (3-bromopropan-1-amine) to form the ether bond. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, enhancing its nucleophilicity.
- Reaction Conditions:
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to generate the alkoxide intermediate.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Moderate heating (50–100 °C) to facilitate the substitution.
- Time: Several hours (typically 6–24 hours) depending on scale and reactivity.
Alternative Route: Mitsunobu Reaction
An alternative preparation method involves the Mitsunobu reaction, where the hydroxyl group of 1-isopropylpiperidin-4-ol is converted to the ether by reaction with 3-hydroxypropan-1-amine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate). This method provides stereochemical control and can be advantageous when sensitive functional groups are present.
Purification and Characterization
Post-reaction, the crude product is purified using standard techniques such as:
- Liquid-liquid extraction to remove inorganic salts and unreacted starting materials.
- Flash chromatography on silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the desired compound.
- Recrystallization for further purity enhancement.
Characterization is performed by:
- NMR Spectroscopy (¹H and ¹³C) to confirm the chemical structure and purity.
- Mass Spectrometry (MS) to verify molecular weight.
- HPLC Analysis for purity assessment (>95% purity is typical for pharmaceutical-grade material).
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1. Deprotonation of alcohol | K2CO3 or NaH, DMF/DMSO, 50–80 °C | Generate alkoxide intermediate | N/A | Base choice affects rate |
| 2. Nucleophilic substitution | 3-Bromopropan-1-amine, heating 6–24 h | Ether bond formation | 60–85 | Longer reaction times improve yield |
| 3. Purification | Liquid-liquid extraction, flash chromatography | Remove impurities | N/A | Critical for pharmaceutical use |
| 4. Characterization | NMR, MS, HPLC | Confirm structure and purity | N/A | Ensures compound identity |
Research Findings and Optimization
- Yield Optimization: Reaction yields can be improved by optimizing the molar ratio of reagents, using excess alkyl halide, and selecting appropriate bases and solvents. For example, using sodium hydride in DMF has shown higher conversion rates compared to potassium carbonate.
- Reaction Time and Temperature: Increasing temperature and prolonging reaction time enhances substitution efficiency but must be balanced against potential side reactions or decomposition.
- Purity Control: Employing gradient flash chromatography and HPLC purification ensures the removal of side products and unreacted materials, achieving purities above 95%, essential for biological testing.
- Scalability: Continuous flow synthesis techniques have been explored for similar ether-linked amines to improve scalability and reproducibility, though specific data for this compound remain limited.
Q & A
Q. What are the common synthetic routes for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine?
The synthesis typically involves modular strategies derived from piperidine-based chemistry. A standard approach includes:
- Step 1 : Starting with a piperidine derivative (e.g., 1-isopropylpiperidin-4-ol) and functionalizing the hydroxyl group via alkylation or nucleophilic substitution.
- Step 2 : Coupling the modified piperidine with a propan-1-amine precursor using reductive amination or Mitsunobu reactions to form the ether linkage .
- Step 3 : Purification via column chromatography or recrystallization, with solvents like ethanol or toluene often employed . Key catalysts include copper(I) bromide for cross-coupling or palladium for hydrogenation, depending on intermediates .
Q. What analytical techniques validate the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., isopropyl and ether groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .
- Infrared Spectroscopy (IR) : Identifies functional groups like amines (N–H stretches at ~3300 cm) .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps, while ethanol aids in reducing side reactions .
- Temperature Control : Maintaining 35–50°C minimizes thermal degradation during prolonged reactions .
- Catalyst Screening : Copper(I) bromide or cesium carbonate improves coupling efficiency in heterocyclic systems .
- Workflow Automation : Continuous flow systems enhance reproducibility for multi-step syntheses .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Vary the isopropyl group on piperidine (e.g., replace with cyclopropyl or fluorinated analogs) to assess steric/electronic effects on target binding .
- Biological Assays : Test against receptors (e.g., GPCRs or ion channels) using radioligand displacement or functional assays (e.g., cAMP modulation) .
- Computational Modeling : Docking studies with homology models predict binding affinities and guide rational design .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, incubation time) to rule out protocol variability .
- Orthogonal Assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
- Meta-Analysis : Compare results across structural analogs (e.g., piperidine derivatives with similar substituents) to identify trends .
Methodological Considerations Table
| Aspect | Key Parameters | References |
|---|---|---|
| Synthesis Yield | Solvent polarity, catalyst loading, temperature | |
| Purity Validation | HPLC retention time, NMR peak integration | |
| Biological Testing | Cell line selection, assay duration, positive controls | |
| SAR Optimization | Substituent logP, steric bulk, hydrogen-bond donors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
